Home > Products > Screening Compounds P38572 > N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide -

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Catalog Number: EVT-4655363
CAS Number:
Molecular Formula: C19H19F3N6O
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. [] It entered clinical development but showed species-dependent toxicity, particularly renal issues in patients potentially due to crystal deposits. [] A key metabolic pathway involves conversion to its 2-quinolinone form (M11) by aldehyde oxidase, primarily in monkeys and humans. [] M11 exhibits significantly lower solubility, likely contributing to the observed nephropathy. []

    Relevance: Both SGX523 and N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide share the core structure of [, , ]triazolo[4,3-b]pyridazine. This makes them part of the same broad chemical class, suggesting potential for similar biological activity or metabolic pathways despite their distinct substituent groups.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

    Compound Description: M11 is the major metabolite of SGX523 in monkeys and humans, formed via aldehyde oxidase-mediated metabolism. [] This metabolite exhibits significantly lower solubility compared to SGX523 and is implicated in the obstructive nephropathy observed during clinical trials of SGX523. []

    Relevance: While M11 shares the [, , ]triazolo[4,3-b]pyridazine core with N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide, it is more relevant as a direct metabolite of another related compound, SGX523. This highlights potential metabolic vulnerabilities of the [, , ]triazolo[4,3-b]pyridazine scaffold, depending on the attached substituents and species-specific enzyme activity.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Both Compound 1 and N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide contain the [, , ]triazolo[4,3-b]pyridazine core. This shared scaffold suggests that N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide might also be susceptible to cytochrome P450-mediated bioactivation, warranting further investigation into its metabolic profile and potential for toxicity.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

    Compound Description: Developed as a potential alternative to mitigate the bioactivation observed with Compound 1, Compound 2 aimed to shift metabolism towards its naphthyridine ring alkoxy substituent. [] Despite this modification, it still exhibits considerable covalent binding across species, though with reduced overall bioactivation compared to Compound 1. []

    Relevance: The shared [, , ]triazolo[4,3-b]pyridazine core in both Compound 2 and N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide, despite efforts to mitigate bioactivation, further emphasizes the need to carefully evaluate the metabolic fate and potential toxicity of compounds containing this structural motif.

    Compound Description: These analogs were synthesized by replacing the isothiazole ring in Compound 1 and 2 with bioisosteric isoxazole or pyrazole groups. [] This strategy successfully reduced bioactivation while preserving the desirable pharmacokinetic and pharmacodynamic properties. []

Overview

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of the mesenchymal-epithelial transition factor (c-MET), which is implicated in various cancers. The compound's structure features a trifluoromethyl group, a piperidine ring, and a carboxamide functional group, contributing to its biological activity and solubility characteristics.

Source

The compound is referenced under various identifiers, including its IUPAC name and CAS number (19262-68-1), and it has been studied for its pharmacological potential in treating solid tumors and other diseases. Notably, it has been linked to metabolic pathways involving its major metabolite, M11, which exhibits significant nephrotoxicity in clinical settings due to its low solubility and renal crystal deposits .

Classification

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is classified as a small molecule drug candidate. It belongs to the broader category of heterocyclic compounds, specifically those containing triazole and pyridazine moieties. These types of compounds are often explored for their diverse biological activities, including anti-cancer properties.

Synthesis Analysis

Methods

The synthesis of N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multi-step reactions that incorporate various synthetic strategies. These may include:

  1. Formation of the Triazole Ring: The triazole moiety can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and carbonyl compounds.
  2. Pyridazine Integration: The pyridazine component can be introduced via condensation reactions or cyclization from suitable precursors.
  3. Piperidine and Carboxamide Functionalization: The final steps often involve the introduction of the piperidine ring and the carboxamide group through acylation or amination reactions.

Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yields and purity during synthesis .

Molecular Structure Analysis

Data

The molecular formula is C18H19F3N5OC_{18}H_{19}F_3N_5O, with a molecular weight of approximately 404.4 g/mol. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and solubility .

Chemical Reactions Analysis

Reactions

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions that can affect its stability and reactivity:

  1. Hydrolysis: The carboxamide bond may hydrolyze under acidic or basic conditions.
  2. Oxidation/Reduction: Functional groups within the structure can undergo oxidation or reduction reactions depending on the reaction environment.
  3. Substitution Reactions: The benzyl group may participate in electrophilic substitution reactions due to its aromatic nature.

These reactions are essential for understanding the compound's behavior in biological systems and during drug metabolism .

Mechanism of Action

Process

The mechanism of action for N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide primarily involves inhibition of c-MET signaling pathways. By binding to the c-MET receptor tyrosine kinase:

  1. Inhibition of Phosphorylation: The compound prevents phosphorylation events that activate downstream signaling pathways involved in cell proliferation and survival.
  2. Induction of Apoptosis: Inhibition leads to programmed cell death in cancer cells that rely on c-MET signaling for growth.

This mechanism is supported by data showing reduced tumor growth in preclinical models treated with this compound .

Physical and Chemical Properties Analysis

Physical Properties

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide exhibits several notable physical properties:

  • Solubility: The compound shows variable solubility depending on pH; it is generally more soluble in organic solvents than in aqueous solutions.
  • Melting Point: Specific melting point data may vary based on purity but is typically determined during characterization studies.

Chemical Properties

The chemical properties include:

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It may react with nucleophiles due to its electrophilic centers.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm structural integrity .

Applications

Scientific Uses

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several potential applications in scientific research:

  1. Cancer Research: As a c-MET inhibitor, it is investigated for its ability to treat various cancers by disrupting tumor growth signaling pathways.
  2. Drug Development: Its unique structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.
  3. Biochemical Studies: This compound serves as a tool for studying c-MET-related pathways in cellular models.

Properties

Product Name

N-benzyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

IUPAC Name

N-benzyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Molecular Formula

C19H19F3N6O

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C19H19F3N6O/c20-19(21,22)18-25-24-15-8-9-16(26-28(15)18)27-10-4-7-14(12-27)17(29)23-11-13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,23,29)

InChI Key

WEERCGNFZBKQLG-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCC4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.